N~1~,N~3~-Bis(3,4-dichlorophenyl)-2-methylpropanediamide
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Overview
Description
PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- is a chemical compound characterized by its unique structure, which includes two 3,4-dichlorophenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- typically involves the reaction of 3,4-dichloroaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the product. The use of advanced technologies, such as continuous flow reactors, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-BIS((3,4-DICHLOROPHENYL)METHYL)PROPANE-1,3-DIAMINE
- PROPANEDIAMIDE,N1,N3-DIMETHYL-N1,N3-BIS(PHENYLMETHYL)-
Uniqueness
PROPANEDIAMIDE,N1,N3-BIS(3,4-DICHLOROPHENYL)-2-METHYL- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
60131-77-3 |
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Molecular Formula |
C16H12Cl4N2O2 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
N,N'-bis(3,4-dichlorophenyl)-2-methylpropanediamide |
InChI |
InChI=1S/C16H12Cl4N2O2/c1-8(15(23)21-9-2-4-11(17)13(19)6-9)16(24)22-10-3-5-12(18)14(20)7-10/h2-8H,1H3,(H,21,23)(H,22,24) |
InChI Key |
YYQKVOHHNIZZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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